molecular formula C5H11ClHgN2O2 B1614676 Chlormerodrin CAS No. 62-37-3

Chlormerodrin

Cat. No.: B1614676
CAS No.: 62-37-3
M. Wt: 367.20 g/mol
InChI Key: BJFGVYCULWBXKF-UHFFFAOYSA-M
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Description

Chlormerodrin (3-chloromercuri-2-methoxypropylurea) is a mercurial compound historically used as a diuretic and later adapted as a radiopharmaceutical for renal and brain imaging. Its mechanism of action involves binding to sulfhydryl groups in renal tubular cells, inhibiting sodium reabsorption and promoting diuresis . Radiolabeled with mercury isotopes (e.g., Hg-203, Hg-197), it accumulates in tissues with high metabolic activity, such as tumors, making it valuable in diagnostic scintigraphy .

Preparation Methods

Chemical Nature and Structure of Chlormerodrin

This compound is chemically described as a urea derivative in which one hydrogen is substituted by a 3-chloromercury-2-methoxyprop-1-yl group. Its molecular formula is C5H11ClHgN2O2 with a molecular weight of 367.20 g/mol. The compound is classified as an organomercury compound and a member of the urea family.

The synthesis of this compound involves the incorporation of mercury into an organic urea framework, specifically through the introduction of a chloromercury substituent on a methoxypropyl side chain. The preparation typically starts with the synthesis or procurement of suitable allylurea derivatives, which are then mercurated to form the final compound.

Detailed Preparation Methods

Starting Materials and Precursors

  • Allylurea and Succinylallylurea : These are key starting materials for the synthesis of this compound and related mercurial compounds. They provide the organic backbone to which mercury is introduced.
  • Radioisotope Mercury (Hg-197 or Hg-203) : For radiolabeled this compound, isotopically enriched mercury is used, typically supplied from nuclear facilities such as Oak Ridge National Laboratories.

Mercury Incorporation

  • The mercury is introduced as a chloromercury moiety. The process involves the reaction of the allylurea derivative with mercuric chloride or a related mercury salt under controlled conditions.
  • The reaction conditions are carefully monitored to avoid decomposition or liberation of metallic mercury, which can occur in radioactive preparations but is less common in non-radioactive syntheses.

Purification and Characterization

  • Recrystallization : The crude product is purified by recrystallization, often multiple times, to ensure the removal of impurities and to stabilize the compound.
  • Melting Point and Solubility : These physical properties are used to confirm the identity and purity of the compound.
  • Gravimetric Mercury Analysis : Quantitative analysis of mercury content is performed by converting the compound to mercury sulfide and measuring its weight, ensuring the correct mercury stoichiometry in the product.

Summary Table of Preparation Characteristics

Compound Name Chemical Formula Recrystallization Solvent Melting Point (°C) Mercury Content (%) Reference Source
This compound Cl-Hg-CH2-CH-CH2-NH-C-NH2 Ethanol 152–153 54.6 (found)
Mersolyl (3-Hydroxymercuri-2-methoxypropylcarbamyl-O-phenoxyacetate) HO-Hg-CH2-(H-CHp2-NH-8-) Water 41.6–42.6 42.8
Meralluride (3-Acetomercuri-2-methoxy-succinylpropylurea) CIH3COO-Hg-CH2-CH-CH2-NH-C-NH-C-CH2-CH2-COOH Ethanol 177–178 42.8

Note: The data above are representative of related mercurial compounds synthesized using similar methods and serve as comparative benchmarks for this compound preparation.

Chemical Reactions Analysis

Types of Reactions: Chlormerodrin undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The mercurial center can undergo redox reactions, altering the oxidation state of mercury.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride can be used.

Major Products:

    Substitution Reactions: Yield various organomercury compounds depending on the nucleophile used.

    Oxidation and Reduction Reactions: Result in different mercury oxidation states and corresponding organic products.

Scientific Research Applications

Historical Context and Pharmacological Use

Diuretic Properties
Chlormerodrin was primarily used as a diuretic, acting by inhibiting the reabsorption of water and electrolytes in the renal tubules. Its mechanism of action involves increasing the permeability of tubular cell membranes, facilitating the passive influx of sodium ions (Na+^+), chloride ions (Cl^-), and water into the cells . However, due to its toxic side effects and the availability of safer alternatives, this compound has largely been withdrawn from therapeutic use.

Diagnostic Imaging

Radiolabeled Forms
this compound has been utilized in radiolabeled forms (specifically Hg-197 and Hg-203) for diagnostic imaging, particularly in brain scans. These isotopes have been employed to localize intracranial tumors with varying degrees of success. Research indicates that the this compound content in tumors can exceed that of normal brain tissue significantly, with tumor-to-brain ratios ranging from 5.8 to 22.5 .

Comparative Efficacy of Radiolabeled this compound

Isotope Tumor Localization Rate Specific Findings
Hg-203100% for glioblastomasEffective for meningiomas; some limitations noted for low-grade astrocytomas
Hg-19785% for metastatic tumorsLower renal radiation dose compared to Hg-203, making it more favorable for repeated use

The use of these radiolabeled compounds has shown promise in detecting various types of tumors, including gliomas and meningiomas, with localization rates often exceeding 80% . However, some studies have reported missed detections in specific cases, such as acoustic neurinomas .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has demonstrated microbiostatic and microbicidal effects against various nonpathogenic and pathogenic microorganisms at specific concentrations (15-35 µg/ml for microbiostatic and 20-45 µg/ml for microbicidal effects) . This suggests potential applications in antimicrobial therapies, although further research is needed to establish clinical relevance.

Case Studies

  • Intracranial Tumor Detection
    A study involving the use of Hg-203 this compound for brain scans reported successful localization of tumors in 84% of cases. The study highlighted the effectiveness of this radiolabeled compound in detecting neoplastic lesions, particularly in patients presenting neurological symptoms .
  • Microbial Inhibition
    Another case study explored the antimicrobial effects of this compound against common pathogens. The findings indicated that this compound could be effective at inhibiting bacterial growth, warranting further investigation into its potential as an antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Radiopharmaceuticals

Mercury-197 vs. Mercury-203 Chlormerodrin

Parameter Hg-197 this compound Hg-203 this compound
Gamma Energy 77 keV (optimal for imaging) 279 keV (higher tissue penetration)
Radiation Dose 0.06–0.6 rads/100 μCi (low) 20–30 rads/100 μCi (high)
Half-life 2.7 days 46.6 days
Clinical Preference Preferred due to lower radiation Limited due to safety concerns
  • Key Findings: Hg-197 provides superior safety profiles and comparable diagnostic accuracy to Hg-203, making it the isotope of choice in modern practice . However, Hg-203’s higher gamma energy may improve imaging in obese patients .

Technetium-99m Glucoheptonate

Parameter This compound (Hg-197) Tc-99m Glucoheptonate
Radiation Dose 0.06–0.6 rads/100 μCi 0.006 rads/100 μCi (minimal)
Mechanism Tubular cell binding Tubular binding + glomerular filtration
Image Quality Moderate (limited by isotope physics) High (ideal gamma energy: 140 keV)
  • Key Findings : Tc-99m agents deliver 1/200th the radiation dose of this compound while offering superior imaging resolution, leading to their dominance in renal scintigraphy .

Diuretics

This compound vs. Chlorothiazide

Parameter This compound Chlorothiazide
Mechanism Inhibits Na+/K+ ATPase via Hg-SH binding Carbonic anhydrase inhibition + Na+/Cl- cotransport blockade
Onset of Action Slow (peak diuresis at 3–4 days) Rapid (hours)
Toxicity High (mercury accumulation) Low (electrolyte imbalance)
  • Key Findings : this compound’s delayed diuretic peak correlates poorly with renal mercury levels, suggesting complex metabolism . Combined with chlorothiazide, their effects are additive, indicating distinct molecular targets .

This compound vs. Mersalyl

Parameter This compound Mersalyl
Renal Transport Passive diffusion Active secretion via organic acid transporters
Species Specificity Ineffective in aglomerular fish Effective in aglomerular fish
Clinical Use Limited (replaced by safer agents) Obsolete due to toxicity
  • Key Findings : Mersalyl’s active transport in the nephron enhances its potency but also toxicity, while this compound’s passive uptake reduces efficacy in certain species .

Sulfhydryl-Binding Agents

This compound vs. PCMB (p-Chloromercuribenzoate)

Parameter This compound PCMB
Membrane Permeability Moderate (crosses lipid barriers) Low (requires membrane disruption)
Binding Sites Stromal and non-stromal proteins Exclusively extracellular SH groups
Research Use Erythrocyte transport studies Enzyme inhibition assays
  • Key Findings : this compound’s ability to penetrate intact erythrocyte membranes makes it unique in studying transmembrane sulfhydryl groups .

Research Contradictions and Limitations

  • Brain Imaging Efficacy : While some studies claim Hg-197 this compound is superior for tumor localization , others report equivalent performance between Hg-197 and Hg-203 .
  • Diuretic Mechanism : Despite its renal accumulation, this compound’s diuretic effect peaks days after renal clearance, suggesting metabolites or indirect pathways .

Biological Activity

Chlormerodrin is a mercurial compound that has been primarily studied for its diuretic properties and its use as a diagnostic tool in medical imaging. Although it is no longer widely used due to its toxic side effects, understanding its biological activity remains relevant for historical context and potential applications in research.

This compound acts primarily through direct renal mechanisms. Its diuretic effect is attributed to:

  • Inhibition of Electrolyte Reabsorption : this compound inhibits the reabsorption of sodium (Na+^+) and chloride (Cl^-) ions in the renal tubules, particularly affecting both proximal and distal convoluted tubules, although the precise locus of action remains debated .
  • Increased Membrane Permeability : The compound enhances the permeability of tubular cell membranes, facilitating the passive influx of Na+^+, Cl^-, and water into cells without hindering the active extrusion of Na+^+ .
  • Inhibition of Succinic Dehydrogenase : There is some evidence suggesting that this compound may inhibit succinic dehydrogenase, although the clinical implications of this interaction are not well defined .

Pharmacokinetics and Toxicity

This compound's pharmacokinetic profile is not fully characterized, but it has been noted to increase mercury levels in the kidneys to toxic levels. Symptoms of overdose are typically consistent with mercury toxicity, which can include renal damage and systemic effects .

Table 1: Summary of this compound's Biological Activity

Property Details
Chemical ClassMercurial compound
Mechanism of ActionDirect renal action; inhibits electrolyte reabsorption
Target OrgansKidneys
ToxicityMercury accumulation leading to renal toxicity
Clinical UseFormerly used as a diuretic; now largely withdrawn

Diagnostic Imaging

This compound has been utilized in nuclear medicine for brain scans, particularly in detecting neoplastic lesions. Studies have demonstrated its effectiveness in localizing tumors:

  • A study published in JAMA reported that this compound labeled with mercury isotopes (Hg-197 and Hg-203) achieved localization rates of 84% for various intracranial tumors, with meningiomas and gliomas detected at an 86% accuracy rate .
  • Another investigation highlighted that while some acoustic neurinomas were missed, this compound remained a reliable agent for identifying posterior fossa neoplasms .

Research Findings

Research has also explored the quantitative aspects of this compound's renal uptake. A study indicated that the uptake values could be correlated with diuretic activity, suggesting that higher concentrations in renal cortex could enhance diuresis .

Additionally, experiments involving this compound have shown that its diuretic effect peaks approximately 60 to 75 minutes post-administration, indicating a delayed response characteristic of its mechanism .

Q & A

Q. Basic: What is the mechanism of Chlormerodrin localization in brain tumors, and how is this validated experimentally?

Answer: this compound localizes in brain tumors due to compromised blood-brain barrier permeability in neoplastic tissues, allowing the compound to accumulate preferentially. This mechanism is validated through autoradiography and tissue assays in animal models, which demonstrate higher tumor-to-brain concentration ratios (e.g., 5.8–22.5 in murine glioblastomas) . Methodologically, light and electron microscopy autoradiography are used to track intracellular distribution, showing preferential accumulation in cytoplasmic vacuolar systems .

Q. Advanced: How do experimental designs compare the diagnostic efficacy of Hg-197 vs. Hg-203 this compound in brain tumor scanning?

Answer: Studies employ phantom heads simulating adult cranial anatomy, filled with isotope solutions (e.g., 0.01 µCi/cc nontumor vs. 0.02 µCi/cc tumor regions) to measure tumor-to-nontumor count rate ratios. Key variables include:

  • Photon detection efficiency : Hg-197’s lower-energy photons (50–100 KeV) are detected more efficiently by NaI(Tl) crystals than Hg-203’s higher-energy photons (230–330 KeV) .
  • Radiation penetration : Hg-203’s 279 KeV photons penetrate deeper tissues, but Hg-197’s higher photon yield per decay improves scan resolution despite scatter .
  • Dosimetry : Hg-197 delivers lower renal (3.5 vs. 37 rads) and whole-body doses (54 vs. 200 mrads) .

Q. Basic: What factors influence the accuracy of this compound-based brain tumor localization?

Answer: Accuracy depends on:

  • Tumor histology : Glioblastomas show 100% detection, while low-grade astrocytomas and non-invasive meningiomas have lower rates due to reduced tracer uptake .
  • Isotope selection : Hg-203’s superior tissue penetration improves deep tumor detection, but Hg-197’s lower radiation dose allows safer repeat imaging .
  • Scanner calibration : Pulse height analyzers must be optimized for isotope-specific photon energies (e.g., 50–100 KeV for Hg-197 vs. 230–330 KeV for Hg-203) .

Q. Advanced: How can contradictory findings on Hg-197 vs. Hg-203 this compound superiority be resolved?

Answer: Contradictions arise from differing priorities:

  • Clinical vs. phantom data : Phantom studies favor Hg-203 for tumor-to-nontumor ratios (1.23 vs. 1.16 at 2.2 cm depth), but clinical accuracy is comparable (84% Hg-203 vs. 80% Hg-197) due to scatter interference in Hg-197 scans .
  • Radiation trade-offs : Hg-197’s lower renal dose (3.5 rads) and 65-hour half-life make it preferable for longitudinal studies, despite Hg-203’s deeper penetration .
  • Scatter correction : Hg-197’s scattered photons contribute 50% of counts vs. 15% for Hg-203, requiring advanced spectral analysis to minimize false positives .

Q. Advanced: What methodologies minimize renal radiation exposure in this compound studies?

Answer:

  • Pharmacological blocking : Pre-administration of mercuhydrin (1 cc) reduces renal retention by threefold, lowering kidney doses to 1–2 rads for Hg-197 .
  • Dose optimization : Administering 700 µCi Hg-197 achieves comparable tumor detection to Hg-203 with half the activity, reducing systemic exposure .
  • Biokinetic modeling : Quantifying renal excretion rates (e.g., 50% elimination within 8 hours) ensures scans are timed to minimize residual tracer .

Q. Basic: What are the radiation safety profiles of Hg-197 vs. Hg-203 this compound?

Answer:

  • Hg-203 : Delivers 200 mrads whole-body dose and 37 rads renal dose per 10 µCi/kg dose, with a 47.2-day half-life increasing cumulative exposure .
  • Hg-197 : Safer at 54 mrads whole-body and 3.5 rads renal dose (65-hour half-life), though contamination with Hg-203 (common in early studies) raises doses to 68 mrads .

Q. Advanced: How does scattered radiation affect this compound scan interpretation, and what mitigates this?

Answer: Scatter contributes 50% of Hg-197 counts vs. 15% for Hg-203, reducing tumor-to-nontumor contrast. Mitigation strategies include:

  • Pulse height analysis : Narrower energy windows (e.g., 50–100 KeV for Hg-197) exclude Compton-scattered photons .
  • Collimator design : Multi-hole collimators improve spatial resolution for low-energy photons .
  • Monte Carlo simulations : Model photon transport to distinguish scatter from true counts in deep tumors .

Properties

IUPAC Name

[3-(carbamoylamino)-2-methoxypropyl]-chloromercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFGVYCULWBXKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N)C[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClHgN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlormerodrin
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Solubility

2.92e+01 g/L
Record name Chlormerodrin
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CAS No.

10375-56-1, 62-37-3
Record name Chlormerodrin Hg 197 [USAN:USP]
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Record name Chlormerodrin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152.5 °C
Record name Chlormerodrin
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Record name Chlormerodrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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